

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride solubility

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Compound of Interest

Compound Name: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

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An In-Depth Technical Guide to the Characterization and Solubility Determination of **(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride**

Executive Summary

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a pivotal bicyclic scaffold used as an intermediate in the synthesis of novel, biologically active compounds.[1][2] Its structural rigidity and stereochemistry make it a valuable building block in medicinal chemistry. However, successful application in drug discovery and development hinges on a thorough understanding of its physicochemical properties, chief among them being solubility. Poor solubility can impede in vitro screening, lead to erroneous biological data, and present significant challenges for formulation and bioavailability.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility of **(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane** hydrochloride. Eschewing a simple data sheet, this document details the theoretical underpinnings and provides robust, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. By explaining the causality behind experimental choices and integrating self-validating systems, this guide empowers researchers, chemists, and drug development professionals to generate reliable solubility data, enabling informed decisions in the progression of drug candidates.

Part 1: Physicochemical Profile and Structural Considerations

The solubility of a compound is intrinsically linked to its molecular structure. **(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane** hydrochloride possesses distinct features that govern its behavior in various solvent systems.

The core is a bicyclo[2.2.1]heptane system, which imparts conformational rigidity.^[4] The inclusion of an oxygen atom creates an ether linkage, while the nitrogen atom introduces a secondary amine.^{[4][5]} It is the basicity of this amine that is most critical to its solubility profile. As a hydrochloride salt, the secondary amine is protonated, forming an ammonium ion. This transformation from a neutral free base to a charged salt dramatically increases the molecule's polarity and its propensity to dissolve in aqueous media.^{[4][6]} This is a fundamental principle leveraged in pharmaceutical sciences to enhance the water solubility of amine-containing active pharmaceutical ingredients (APIs).^[6]

Property	Value / Prediction	Significance for Solubility
Molecular Formula	C ₅ H ₁₀ ClNO	Provides the elemental composition.[7]
Molecular Weight	135.59 g/mol	Influences diffusion and dissolution rates.[8][9]
CAS Number	601515-79-1	Unique chemical identifier.[7]
Form	Hydrochloride Salt	The protonated amine significantly enhances aqueous solubility compared to the free base.[4]
Predicted pKa	~7.5 - 8.5	The pH at which the protonated amine and free base are in equilibrium. Solubility will be highly pH-dependent, increasing dramatically at pH values below the pKa.[10]
Predicted LogP	< 0	The negative value indicates a preference for aqueous phases over lipid phases (hydrophilicity), consistent with a small, charged molecule.

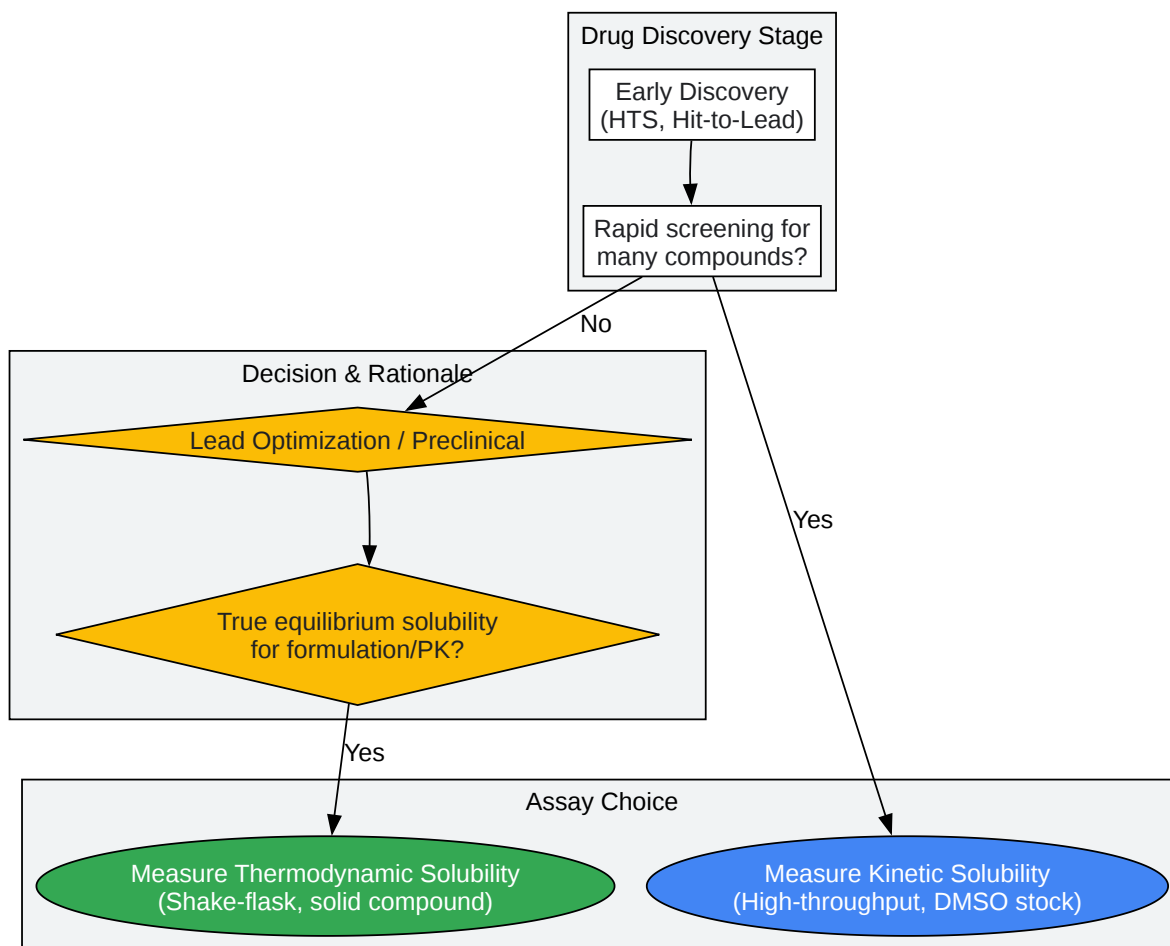
Part 2: The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, not all solubility measurements are equal. The choice between kinetic and thermodynamic assessment is dictated by the stage of research and the specific question being asked.[11]

- Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[12][13] It measures the concentration at which the compound precipitates out of a supersaturated solution. This

high-throughput method is ideal for the early stages of discovery (e.g., hit-to-lead) to quickly flag compounds that may have solubility liabilities in initial biological assays.[3][11]

- Thermodynamic Solubility represents the true equilibrium solubility of a compound.[14] It is measured by adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium over an extended period (typically 24 hours or more).[10][12] This value is lower than or equal to the kinetic solubility and is critical for later-stage development, including lead optimization, formulation, and predicting in vivo absorption.[11]



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Caption: Decision workflow for selecting the appropriate solubility assay.

Part 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be robust and self-validating. The use of positive controls with known solubility characteristics (e.g., Nicardipine, Haloperidol) is mandatory for assay validation.^[3]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the gold standard.^[10]

Objective: To determine the maximum concentration of **(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane** hydrochloride that can be dissolved in a given solvent system at equilibrium.

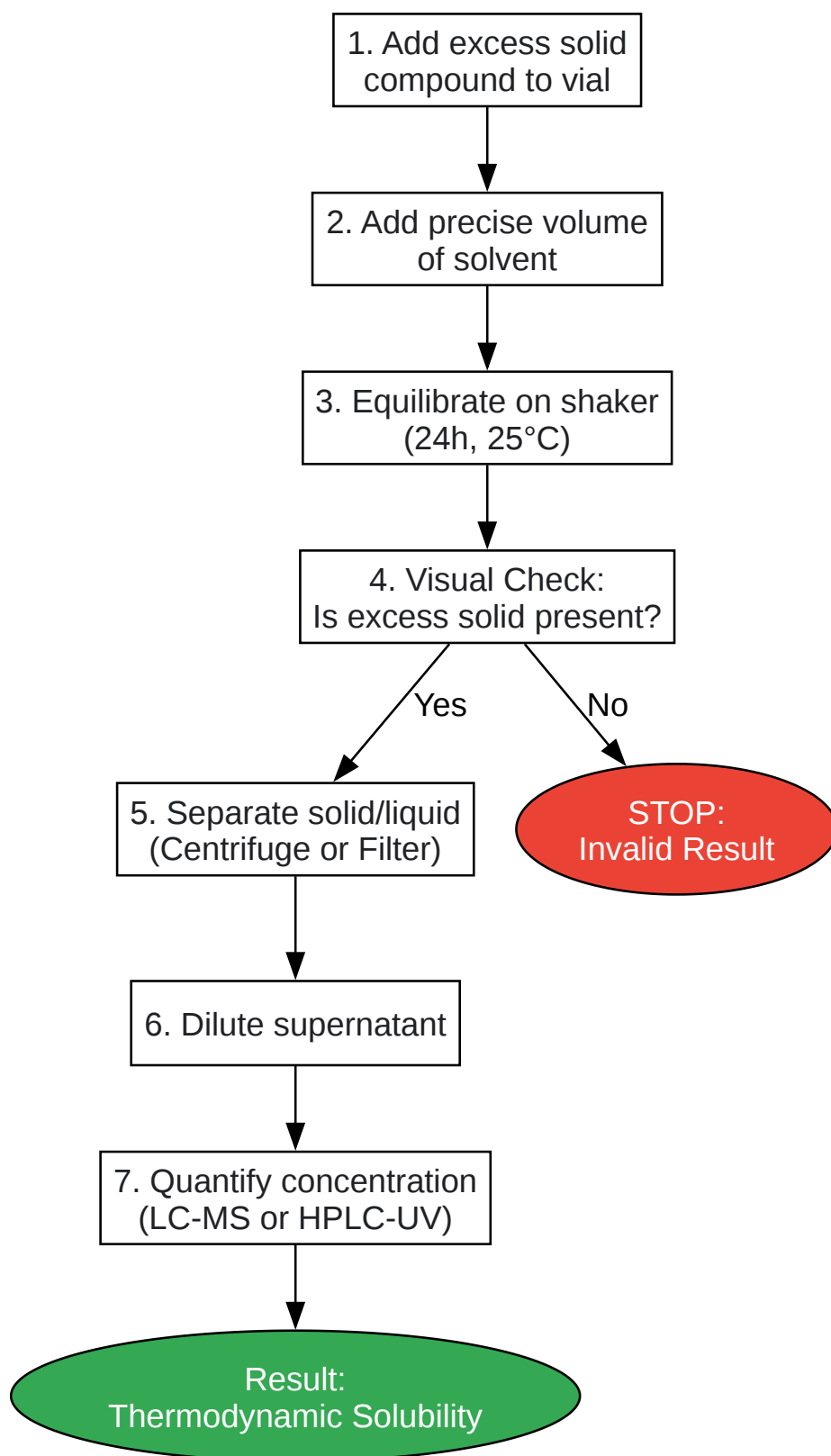
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure a saturated solution is formed. After separating the undissolved solid, the concentration of the supernatant is quantified.^[12]

Materials:

- **(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane** hydrochloride (solid powder)
- Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2)^[14]
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge or 0.22 µm syringe filters
- Analytical balance
- HPLC-UV or LC-MS/MS system for quantification^[14]

Procedure:

- Preparation: Weigh approximately 2-5 mg of the compound into a glass vial.
 - Expert Insight: Using more compound than can possibly dissolve is essential. Visual confirmation of excess solid at the end of the experiment is a key quality control step.[\[10\]](#)
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-warmed solvent to the vial.
- Equilibration: Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24 hours.
 - Expert Insight: A 24-hour incubation is typically sufficient to reach equilibrium.[\[12\]](#) For compounds with high crystal lattice energy, a time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.
- Phase Separation: After incubation, allow the vials to stand for 30 minutes for solids to settle. Carefully collect the supernatant. Clarify the supernatant by either:
 - Centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) and collecting the clear liquid.
 - Filtering through a chemical-resistant 0.22 µm syringe filter. Discard the first few drops to avoid adsorptive losses.
- Quantification: Prepare a standard curve of the compound in the chosen solvent. Dilute the clarified supernatant into the analytical range of the standard curve and analyze using a validated HPLC-UV or LC-MS/MS method.[\[14\]](#)
- Calculation: Determine the concentration of the compound in the supernatant using the standard curve. This value represents the thermodynamic solubility.



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Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput assay is suited for early-stage screening.^[13]

Objective: To rapidly estimate the solubility of **(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane** hydrochloride upon its addition from a DMSO stock solution into an aqueous buffer.

Principle: A concentrated DMSO stock solution of the compound is serially diluted in an aqueous buffer in a microtiter plate. The concentration at which the compound precipitates is detected by an increase in light scattering (turbidity), measured by a nephelometer or plate reader.^{[3][13]}

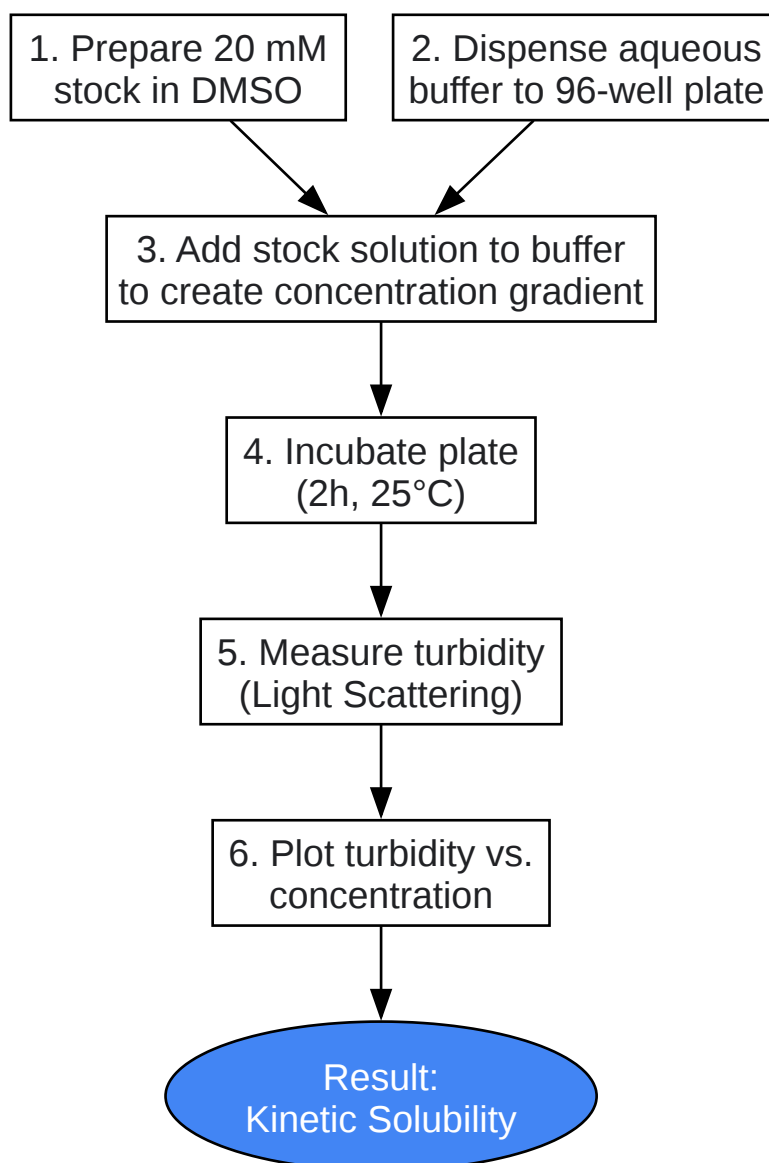
Materials:

- **(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane** hydrochloride
- Dimethyl sulfoxide (DMSO)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well or 384-well clear microtiter plates
- Plate reader with turbidimetry or nephelometry capability^[13]
- Acoustic dispenser or multichannel pipettes

Procedure:

- **Stock Solution:** Prepare a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO.^[3]
- **Plate Setup:** Dispense the aqueous buffer into the wells of the microtiter plate.
- **Compound Addition:** Using an automated liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., from 200 μ M down to 1 μ M). The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells.

- Expert Insight: Maintaining a low and consistent final DMSO concentration is critical, as DMSO itself can act as a co-solvent and artificially inflate the measured solubility.
- Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[13]
- Measurement: Measure the turbidity (light scattering or absorbance) of each well using a plate reader.
- Data Analysis: Plot the turbidity signal against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the baseline, indicating the onset of precipitation.[3]



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Caption: Workflow for the turbidimetric kinetic solubility assay.

Part 4: Data Interpretation and Application

The solubility data generated from these protocols are not merely numbers; they are actionable insights that guide the drug discovery process.

- For Medicinal Chemists: If kinetic solubility is below the concentration required for primary biological assays (e.g., $<10\ \mu\text{M}$), the biological data may be unreliable. This flags the need for structural modifications to improve solubility or for the biology team to adapt their assay conditions.
- For Formulation Scientists: The thermodynamic solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) is paramount.^[14] This data, combined with the pKa, is used to build a pH-solubility profile, which predicts how the compound will dissolve throughout the gastrointestinal tract and informs the selection of formulation strategies (e.g., salt forms, amorphous dispersions) to enhance oral bioavailability.
- For Process Chemists: Understanding solubility in various organic solvents is crucial for designing efficient crystallization and purification processes. While not the focus of this guide, the principles of the shake-flask method can be adapted to measure solubility in organic solvents.^{[15][16]}

Conclusion

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a compound of significant interest for synthetic and medicinal chemistry. A quantitative understanding of its solubility is not an academic exercise but a prerequisite for its successful application. By differentiating between kinetic and thermodynamic solubility and employing the robust, validated protocols detailed in this guide, researchers can generate high-quality, reliable data. This enables a proactive, data-driven approach to addressing potential development challenges, ultimately accelerating the journey from a promising molecular scaffold to a viable drug candidate.

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